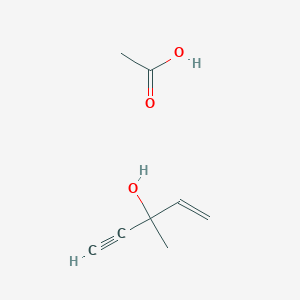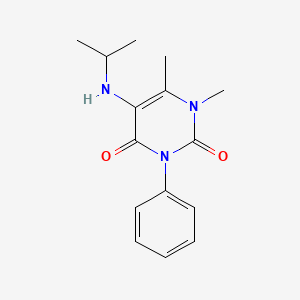
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl, isopropylamino, and phenyl groups attached to the uracil ring, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- typically involves multi-step organic reactions. The starting material is often uracil, which undergoes alkylation to introduce the methyl groups at positions 1 and 6. Subsequent reactions involve the introduction of the isopropylamino group at position 5 and the phenyl group at position 3. These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for efficiency and cost-effectiveness. The final product is purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methyl, isopropylamino, and phenyl groups enhances its binding affinity and specificity, leading to the modulation of biological pathways. These interactions can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Uracil, 3-cyclohexyl-1,6-dimethyl-5-((dimethylamino)methyl)-
- Uracil, 3-benzyl-1,6-dimethyl-5-dimethylamino-
Uniqueness
Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- is unique due to the specific combination of substituents attached to the uracil ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31992-00-4 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1,6-dimethyl-3-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)17(4)15(20)18(14(13)19)12-8-6-5-7-9-12/h5-10,16H,1-4H3 |
InChI Key |
VVNYZYBWULAGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


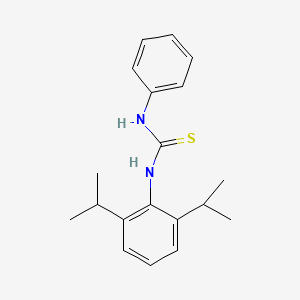
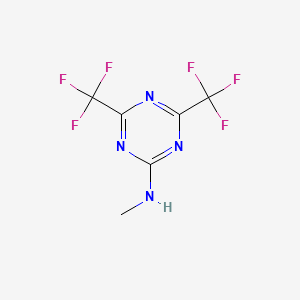
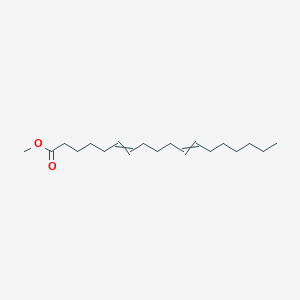
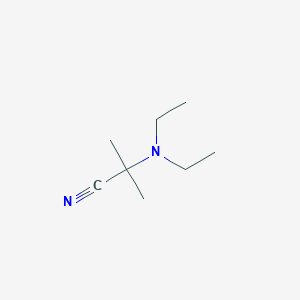
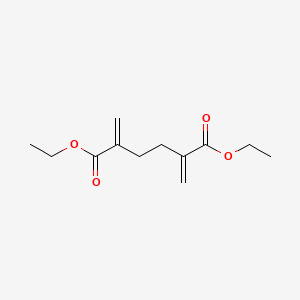
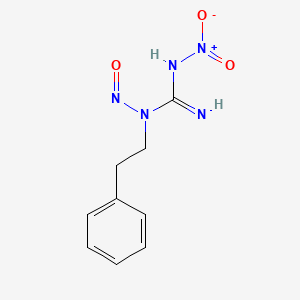


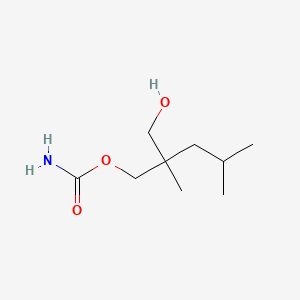
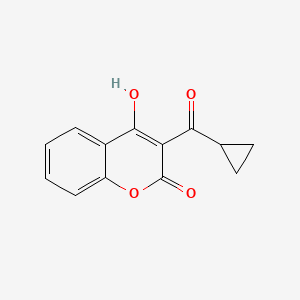
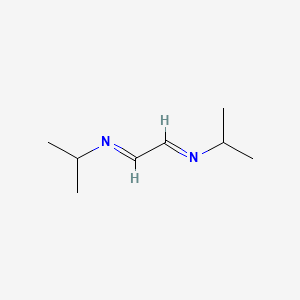
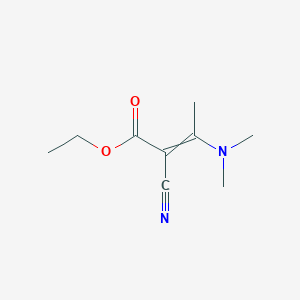
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
